3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a carboxamide group
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Compounds with similar structures have been found to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Based on the compound’s structure, it may potentially influence pathways involving indole derivatives, which are known to possess various biological activities .
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and pka suggest that it may have certain bioavailability characteristics .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienoquinoline core, followed by the introduction of the amino and carboxamide groups. Key steps may include:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a thieno compound.
Introduction of the Amino Group: This step often involves the use of reagents like ammonia or amines under controlled conditions.
Formation of the Carboxamide Group: This can be accomplished through the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is studied for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-Dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile
- (3,4-Dimethoxyphenyl)acetonitrile
Uniqueness
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide stands out due to its thienoquinoline core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-4-12-5-7-16-13(9-12)10-15-19(23)20(29-22(15)25-16)21(26)24-17-8-6-14(27-2)11-18(17)28-3/h6,8,10-12H,4-5,7,9,23H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDCOXUENSTSHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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